1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine
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Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine is a complex organic compound that features a combination of pyridazine, oxazole, and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The oxazole and azetidine rings are then synthesized and attached to the core structure through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores, such as pyridazinone derivatives.
Oxazole Derivatives: Compounds containing oxazole rings, such as oxazolidinones.
Azetidine Derivatives: Compounds with azetidine rings, such as azetidinones
Uniqueness: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O/c1-14(2)21-19(23-13-28-21)12-26(3)17-10-27(11-17)20-9-8-18(24-25-20)15-4-6-16(22)7-5-15/h4-9,13-14,17H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTICYKUCXHMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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